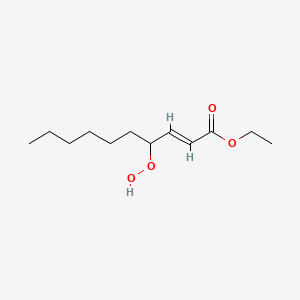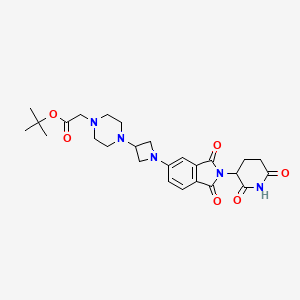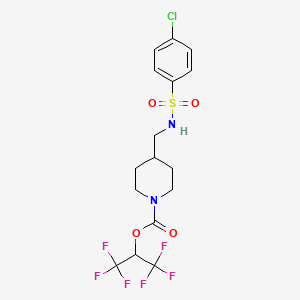
Magl-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magl-IN-12 is a selective and competitive inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. This compound has shown significant potential in various scientific research fields due to its ability to modulate the endocannabinoid system, which plays a crucial role in numerous physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magl-IN-12 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core structure through a series of reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to achieve high yields and purity. For example, the use of palladium-catalyzed coupling reactions and selective hydrogenation steps are common in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity. The process also involves stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Magl-IN-12 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and aryl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives with altered pharmacological properties, while substitution reactions can produce a range of analogs with different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on the endocannabinoid system.
Biology: Investigated for its role in modulating cellular signaling pathways and its impact on physiological processes such as inflammation and pain.
Medicine: Explored as a potential therapeutic agent for conditions such as neurodegenerative diseases, cancer, and metabolic disorders due to its ability to regulate endocannabinoid levels.
Mécanisme D'action
Magl-IN-12 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby preventing the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol. This inhibition leads to increased levels of 2-arachidonoylglycerol, which can activate cannabinoid receptors and modulate various physiological processes. The molecular targets of this compound include the active site of monoacylglycerol lipase, where it forms a covalent bond with the enzyme, leading to irreversible inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
JZL184: Another selective inhibitor of monoacylglycerol lipase, known for its high potency and selectivity.
SAR127303: A competitive inhibitor of monoacylglycerol lipase with similar pharmacological properties to Magl-IN-12.
Uniqueness of this compound
This compound is unique due to its high selectivity and competitive inhibition of monoacylglycerol lipase. Unlike some other inhibitors, this compound forms a covalent bond with the enzyme, leading to irreversible inhibition. This property makes it a valuable tool for studying the long-term effects of monoacylglycerol lipase inhibition and its impact on the endocannabinoid system .
Propriétés
Formule moléculaire |
C16H17ClF6N2O4S |
|---|---|
Poids moléculaire |
482.8 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[(4-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H17ClF6N2O4S/c17-11-1-3-12(4-2-11)30(27,28)24-9-10-5-7-25(8-6-10)14(26)29-13(15(18,19)20)16(21,22)23/h1-4,10,13,24H,5-9H2 |
Clé InChI |
RLYMQNQYCHGICP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
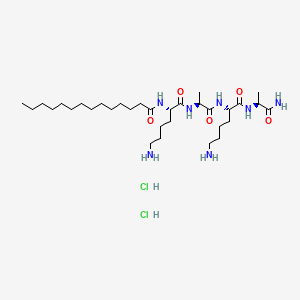
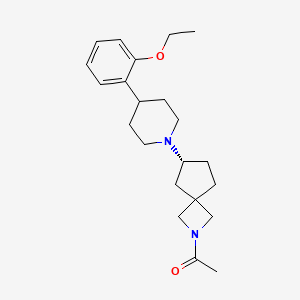
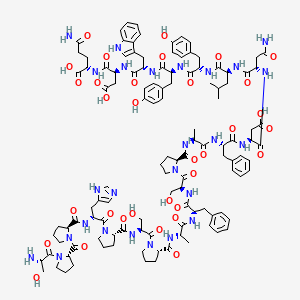
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
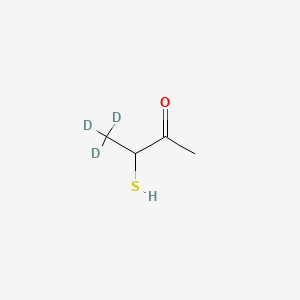
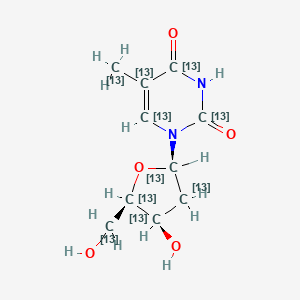


![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
